Fmoc-pna-g(bhoc)-oh

Catalog No.
S6588000
CAS No.
186046-83-3
M.F
C40H35N7O8
M. Wt
741.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-pna-g(bhoc)-oh

CAS Number

186046-83-3

Product Name

Fmoc-pna-g(bhoc)-oh

IUPAC Name

2-[[2-[2-(benzhydryloxycarbonylamino)-6-oxo-1H-purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid

Molecular Formula

C40H35N7O8

Molecular Weight

741.7 g/mol

InChI

InChI=1S/C40H35N7O8/c48-32(46(22-33(49)50)20-19-41-39(52)54-23-31-29-17-9-7-15-27(29)28-16-8-10-18-30(28)31)21-47-24-42-34-36(47)43-38(44-37(34)51)45-40(53)55-35(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-18,24,31,35H,19-23H2,(H,41,52)(H,49,50)(H2,43,44,45,51,53)

InChI Key

ZNHVLNAONKUINW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC4=C(C(=O)N3)N=CN4CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC4=C(C(=O)N3)N=CN4CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O

Fmoc-PNA-G(Bhoc)-OH (CAS Number: 186046-83-3) is a building block used in the synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic molecules with a backbone similar to DNA but replaced with N-substituted glycine units. This modification makes PNA highly resistant to enzymatic degradation and allows for specific binding to complementary DNA or RNA sequences [].

Fmoc and Boc Protecting Groups

Fmoc-PNA-G(Bhoc)-OH contains two important functional groups: Fmoc (Fluorenylmethoxycarbonyl) and Boc (tert-Butyloxycarbonyl). These are protecting groups that are used to control the reactivity of different parts of the molecule during PNA synthesis. Fmoc protects the amine group (NH2) at the N-terminus of the glycine unit, while Boc protects the guanine nucleobase (G) [].

The selective removal of these protecting groups allows for the controlled addition of other PNA monomers in a specific sequence. Fmoc can be cleaved under mild basic conditions, while Boc requires stronger acidic conditions. This orthogonal cleavage strategy allows for the stepwise assembly of PNA molecules with defined sequences [].

Applications in Scientific Research

Fmoc-PNA-G(Bhoc)-OH is a valuable tool for researchers studying various biological processes. Here are some specific applications:

  • Antisense Therapy

    PNAs can be designed to bind complementary mRNA sequences, effectively blocking their translation into proteins. This approach holds promise for developing novel therapeutic strategies for various diseases [].

  • Molecular Diagnostics

    PNA probes can be used for highly specific detection of DNA or RNA targets. Their stability and resistance to degradation make them valuable tools in diagnostics [].

  • Gene Regulation Studies

    PNAs can be used to study gene expression by targeting specific DNA sequences and modulating their accessibility to transcription factors [].

Fmoc-pna-g(bhoc)-oh, also known as 9-fluorenylmethyloxycarbonyl peptide nucleic acid with a guanine base analogue protected by benzhydryloxycarbonyl, is a specialized monomer used in the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic polymers that mimic the structure of DNA and RNA, featuring a backbone composed of N-(2-aminoethyl)glycine. This compound is particularly noted for its ability to form stable duplexes with complementary nucleic acid sequences through hydrogen bonding, following Watson-Crick or Hoogsteen pairing rules. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group during synthesis, while the Bhoc (benzhydryloxycarbonyl) group protects the exocyclic amino groups of the nucleobases, enhancing solubility and stability during the synthesis process .

Involving Fmoc-pna-g(bhoc)-oh primarily focus on its role in solid-phase peptide nucleic acid synthesis. The synthesis typically involves:

  • Deblocking: The removal of the Fmoc protecting group using a base such as piperidine.
  • Coupling: The activation and attachment of the next monomer to the growing PNA chain.
  • Capping: Any unreacted sites are capped to prevent further reactions.

These steps are repeated in cycles until the desired PNA oligomer is formed. The Bhoc group can be cleaved under mild acidic conditions, allowing for straightforward final deprotection and cleavage from the solid support .

Fmoc-pna-g(bhoc)-oh exhibits significant biological activity due to its ability to hybridize with complementary DNA or RNA sequences. This property makes it useful as a hybridization probe or antisense agent, allowing for targeted binding to specific nucleic acid sequences. The non-ionic nature of PNAs prevents electrostatic repulsion, contributing to high thermal stability and resistance to enzymatic degradation, making them promising candidates for therapeutic applications .

The synthesis of Fmoc-pna-g(bhoc)-oh typically employs solid-phase synthesis techniques. Key steps include:

  • Resin Preparation: The initial monomer is attached to a solid support resin.
  • Fmoc Deprotection: The Fmoc group is removed using a piperidine solution.
  • Coupling Reaction: The activated form of Fmoc-pna-g(bhoc)-oh is added for coupling with other monomers.
  • Final Cleavage: Once the desired sequence is synthesized, the Bhoc protecting groups are removed under acidic conditions, followed by cleavage from the resin.

This method allows for efficient assembly of PNA oligomers with high purity and yield .

Fmoc-pna-g(bhoc)-oh has several applications in molecular biology and biotechnology, including:

  • Diagnostic Probes: Used in hybridization assays for detecting specific nucleic acid sequences.
  • Therapeutics: Investigated for use in gene regulation and antisense therapies due to their stability and specificity.
  • Research Tools: Employed in studies involving gene expression and silencing mechanisms.

The unique properties of PNAs make them valuable tools in both research and clinical settings .

Interaction studies involving Fmoc-pna-g(bhoc)-oh focus on its binding affinity and specificity towards complementary DNA or RNA sequences. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding kinetics.
  • Fluorescence Resonance Energy Transfer: To assess hybridization efficiency.
  • Thermal Melting Analysis: To determine the stability of PNA-DNA/RNA duplexes.

These interactions highlight the compound's potential for precise targeting in therapeutic applications .

Several compounds share structural or functional similarities with Fmoc-pna-g(bhoc)-oh. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
Fmoc-PNA-A(Bhoc)-OHSimilar PNA monomer with adenine base analogueSpecific for adenine interactions
Fmoc-PNA-C(Bhoc)-OHPNA monomer with cytosine base analogueTailored for cytosine interactions
Fmoc-PNA-T(Bhoc)-OHPNA monomer featuring thymine base analogueUtilizes different protection strategies
Boc-PNA-G(Bhoc)-OHAlternative protection strategy using Boc instead of FmocMay require harsher cleavage conditions

Fmoc-pna-g(bhoc)-oh stands out due to its milder synthesis conditions and enhanced solubility compared to other PNA monomers, making it particularly advantageous in sensitive applications .

XLogP3

4.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

741.25471110 g/mol

Monoisotopic Mass

741.25471110 g/mol

Heavy Atom Count

55

Dates

Last modified: 11-23-2023

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